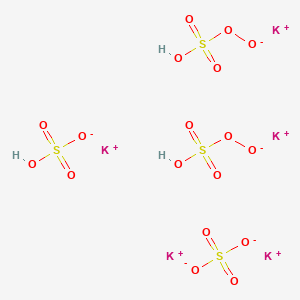
Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate, also known as potassium peroxymonosulfate, is a compound with the chemical formula KHSO5. It is known for its strong oxidizing properties and is commonly used as an oxidizing agent in various applications. This white crystalline powder is widely utilized in swimming pool and spa water treatment, as well as in the cleaning and disinfection of household and industrial surfaces . Additionally, it is employed in the synthesis of organic compounds and as a bleaching agent in the textile industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium peroxymonosulfate involves the reaction of potassium hydroxide (KOH) with peroxymonosulfuric acid (H2SO5). The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
KOH+H2SO5→KHSO5+H2O
Industrial Production Methods
In industrial settings, potassium peroxymonosulfate is produced by combining oleum (a solution of sulfur trioxide in sulfuric acid) with hydrogen peroxide. The resulting peroxysulfuric acid is then neutralized with potassium hydroxide to form the potassium peroxymonosulfate triple salt, which is a mixture of KHSO5, KHSO4, and K2SO4 .
Análisis De Reacciones Químicas
Types of Reactions
Potassium peroxymonosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Common reagents used in reactions with potassium peroxymonosulfate include alcohols, aldehydes, and sulfides. The reactions are typically carried out under acidic conditions to enhance the oxidizing power of the compound .
Major Products Formed
Oxidation of Alcohols: Potassium peroxymonosulfate can oxidize alcohols to aldehydes or carboxylic acids.
Oxidation of Aldehydes: Aldehydes can be further oxidized to carboxylic acids.
Oxidation of Sulfides: Sulfides are oxidized to sulfones.
Aplicaciones Científicas De Investigación
Potassium peroxymonosulfate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.
Biology: It is employed in the disinfection and sterilization of laboratory equipment and surfaces.
Medicine: It is used in the formulation of disinfectants and antiseptics.
Industry: It is utilized in water treatment, textile bleaching, and the cleaning of industrial equipment
Mecanismo De Acción
The mechanism of action of potassium peroxymonosulfate involves the release of active oxygen species, which are highly reactive and can oxidize a wide range of substrates. The compound acts as an oxidizing agent by transferring oxygen atoms to the target molecules, leading to their oxidation. This process is facilitated by the presence of acidic conditions, which enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Potassium peroxymonosulfate can be compared with other similar compounds, such as potassium persulfate and potassium permanganate.
Potassium Persulfate (K2S2O8): Like potassium peroxymonosulfate, potassium persulfate is a strong oxidizing agent. it is primarily used in polymerization reactions and as a bleaching agent in the paper and textile industries.
Potassium Permanganate (KMnO4): Potassium permanganate is another strong oxidizing agent used in water treatment, disinfection, and organic synthesis. .
Potassium peroxymonosulfate is unique in its ability to release active oxygen species, making it highly effective in disinfection and oxidation processes.
Propiedades
Número CAS |
70693-62-8 |
|---|---|
Fórmula molecular |
H3K5O18S4 |
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate |
InChI |
InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 |
Clave InChI |
HJKYXKSLRZKNSI-UHFFFAOYSA-I |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
OOS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Pictogramas |
Oxidizer; Corrosive; Irritant; Health Hazard |
Sinónimos |
caroate oxone peroxymonosulfuric acid potassium salt potassium hydrogen persulfate potassium peroxomonosulfate potassium peroxymonosulfuric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















